molecular formula C15H25N3O B7578277 N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide

カタログ番号 B7578277
分子量: 263.38 g/mol
InChIキー: NGXALRODBSASGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone lysine methyltransferase enzyme EZH2. EZH2 is an enzyme that plays a crucial role in the regulation of gene expression and cell differentiation. CPI-1205 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

作用機序

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide works by binding to the catalytic domain of EZH2 and inhibiting its activity. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of tumor suppressor genes and the promotion of tumor growth. By inhibiting EZH2, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to modulate the immune response, which may enhance its anti-tumor activity.

実験室実験の利点と制限

One advantage of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it is a potent and selective inhibitor of EZH2, which makes it a useful tool for studying the role of EZH2 in cancer and other diseases. However, one limitation of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the development of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide and other EZH2 inhibitors. One area of interest is the development of combination therapies that target EZH2 and other pathways involved in cancer progression. Additionally, there is interest in exploring the use of EZH2 inhibitors in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, there is ongoing research into the development of more potent and selective EZH2 inhibitors that may have improved therapeutic efficacy.

合成法

The synthesis of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with cycloheptanone to form 2-cycloheptylacetophenone. This intermediate is then reacted with propylimidazole to form the final product, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide.

科学的研究の応用

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking EZH2 activity. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

特性

IUPAC Name

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-2-7-14-16-10-11-18(14)12-15(19)17-13-8-5-3-4-6-9-13/h10-11,13H,2-9,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXALRODBSASGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。